molecular formula C20H21NO2S B13859488 4-(cyclohexylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one

4-(cyclohexylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one

Cat. No.: B13859488
M. Wt: 339.5 g/mol
InChI Key: FEQJNUBJXKUOSU-UHFFFAOYSA-N
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Description

4-(Cyclohexylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one is a complex organic compound that belongs to the quinolinone family This compound is characterized by the presence of a cyclohexylmethoxy group, a thiophene ring, and a quinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclohexylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halides and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction may produce hydroquinolinone compounds.

Scientific Research Applications

4-(Cyclohexylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(cyclohexylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or interfere with DNA replication. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Cyclohexylmethoxy)-3-phenyl-1H-quinolin-2-one
  • 4-(Cyclohexylmethoxy)-3-pyridin-2-yl-1H-quinolin-2-one

Uniqueness

4-(Cyclohexylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C20H21NO2S

Molecular Weight

339.5 g/mol

IUPAC Name

4-(cyclohexylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one

InChI

InChI=1S/C20H21NO2S/c22-20-18(17-11-6-12-24-17)19(15-9-4-5-10-16(15)21-20)23-13-14-7-2-1-3-8-14/h4-6,9-12,14H,1-3,7-8,13H2,(H,21,22)

InChI Key

FEQJNUBJXKUOSU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COC2=C(C(=O)NC3=CC=CC=C32)C4=CC=CS4

Origin of Product

United States

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